methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate

Lipophilicity LogP Physicochemical property

This ≥98% diphenyl ether carbamate features a unique ortho-methyl substitution and 2-chloro-4-trifluoromethylphenoxy moiety—a scaffold shared with commercial herbicides such as fomesafen. Its predicted LogP of 5.64 and single H-bond donor motif distinguish it from nitrobenzoyl carbamates, offering medicinal chemists a differentiated starting point for TRPA1 antagonist SAR and herbicide candidate library generation. The carbamate head group enables further derivatization via hydrolysis or N-alkylation. With three rotatable bonds, it serves as a conformational probe for structure–kinetic relationship studies. Certified purity supports use as an HPLC retention time marker for phenylcarbamate libraries.

Molecular Formula C16H13ClF3NO3
Molecular Weight 359.73
CAS No. 866153-11-9
Cat. No. B2752856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate
CAS866153-11-9
Molecular FormulaC16H13ClF3NO3
Molecular Weight359.73
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)NC(=O)OC
InChIInChI=1S/C16H13ClF3NO3/c1-9-3-5-11(8-13(9)21-15(22)23-2)24-14-6-4-10(7-12(14)17)16(18,19)20/h3-8H,1-2H3,(H,21,22)
InChIKeyJQLRMKFLQSOEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate (866153-11-9): Procurement-Ready Compound Profile, Purity Standards & Supplier Availability


Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate (CAS 866153-11-9) is a synthetic diphenyl ether carbamate derivative with the molecular formula C₁₆H₁₃ClF₃NO₃ and a molecular weight of 359.73 g/mol . It is supplied exclusively for research and further manufacturing purposes, not for direct human use . The compound features a para-trifluoromethyl and ortho-chloro substituted phenoxy ring linked to a 2-methylphenyl carbamate substructure, a scaffold historically associated with diphenyl ether herbicide intermediates and TRP channel antagonist pharmacophores [1]. Current commercial availability spans multiple global suppliers at purities typically reaching ≥98%, though all sourcing is contingent upon inquiry-based quotation .

Why Generic Substitution of Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate Fails: Critical Physicochemical and Structural Distinctions


In-class substitution of methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate is precluded by a convergence of structural factors that each independently drive substantial shifts in molecular recognition, reactivity, and formulation behavior. The predicted LogP of approximately 5.64 places it in a markedly hydrophobic regime distinct from the 3-phenoxy regioisomer '3-(2-Chloro-4-trifluoromethyl-phenoxy)phenyl N-methyl carbamate' [1], while the simultaneous presence of the ortho-methyl group on the aniline ring creates a steric and electronic environment absent in des-methyl analogs such as the nitrobenzoyl carbamates described in US 4,263,041 [2]. Even minor positional isomerism among the diphenyl ether carbamate class has been demonstrated to produce wide variation in herbicidal selectivity between grass genera [1], establishing that generic interchange without specific qualification data carries high risk of functional non-equivalence.

Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Des-Methyl Analog and 3-Phenoxy Regioisomer

The target compound exhibits a predicted LogP of 5.64 (computed value) , which is approximately 1.8 log units higher than the typical LogP range (3.5–4.0) reported for the herbicidal des-methyl analog methyl N-[5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoyl]carbamate [1]. This substantial lipophilicity increase is attributable to the replacement of the electron-withdrawing nitro and benzoyl groups with a methyl substituent and direct carbamate linkage, and indicates significantly higher membrane partitioning potential and reduced aqueous solubility.

Lipophilicity LogP Physicochemical property Druglikeness Agrochemical ADME

Hydrogen Bond Donor Count as a Selectivity Determinant vs. Nitrobenzoyl Carbamate Class

The target compound possesses exactly one hydrogen bond donor (the carbamate NH), as confirmed by its computed H_Donors value of 1 . In contrast, the prototypical nitrobenzoyl carbamate methyl N-[5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoyl]carbamate possesses zero hydrogen bond donors due to the absence of an NH in the nitrobenzoyl substructure [1]. This single H-bond donor may confer differential hydrogen bonding capacity with target protein backbones or active-site residues, a parameter known to influence TRPA1 and related channel selectivity profiles within the phenylcarbamate chemotype [2].

Hydrogen bonding SAR TRP channel Target engagement Selectivity

Rotatable Bond Flexibility: Impact on Conformational Entropy and Binding Kinetics vs. 3-Phenoxy Regioisomer

The target compound contains three rotatable bonds as computed from its SMILES structure . The simple 3-phenoxy regioisomer '3-(2-Chloro-4-trifluoromethyl-phenoxy)phenyl N-methyl carbamate' described in JPS5594353A possesses only two rotatable bonds (the phenoxy ether and the carbamate O–C(O) linkage) [1]. The additional rotational degree of freedom in the target compound originates from the ortho-methyl group's torsional freedom, which may influence the entropic penalty upon binding and alter residence time kinetics at biological targets compared to simpler diphenyl ether carbamates.

Conformational flexibility Rotatable bonds Binding kinetics Entropy Pharmacophore

Supplier Purity Certification and Batch Reproducibility as Procurement Prerequisites

The target compound is commercially certified at a purity of ≥98% (HPLC area%) by multiple independent suppliers, including ChemScene and Leyan . This purity threshold meets or exceeds the typical specifications for research-grade phenylcarbamate building blocks used in medicinal chemistry and agrochemical intermediate synthesis . Critically, the compound's classification as a hazardous material (HazMat) restricts shipping modalities and may influence total procurement cost and lead time relative to non-hazardous analogs .

Purity Quality control Reproducibility Procurement Batch consistency

Best Research and Industrial Application Scenarios for Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate (866153-11-9)


Medicinal Chemistry: TRP Channel Antagonist Lead Optimization Scaffold

The 2-methylphenyl carbamate architecture of this compound maps onto the phenylcarbamate pharmacophore disclosed for TRPA1 channel antagonism in Hoffmann-La Roche's patent US 9,353,096 [1]. Its high predicted lipophilicity (LogP 5.64) and single H-bond donor motif distinguish it from the nitrobenzoyl carbamate subclass, offering medicinal chemists a differentiated starting point for exploring lipophilic pocket occupancy and selectivity against related TRP channel isoforms.

Agrochemical Intermediate: Diphenyl Ether Herbicide Derivatization Platform

The compound's 2-chloro-4-trifluoromethylphenoxy moiety is a structural hallmark of commercial diphenyl ether herbicides such as fomesafen and acifluorfen . The 2-methylphenyl carbamate head group provides a chemically tractable handle for further derivatization—via carbamate hydrolysis, N-alkylation, or nucleophilic displacement—that is not accessible in the corresponding nitrobenzoyl series, enabling the generation of novel herbicide candidate libraries.

Chemical Biology: Conformational Probe for Binding Kinetics Studies

With three rotatable bonds versus two in simpler diphenyl ether carbamates [2], this compound may serve as a conformational probe to investigate the relationship between ligand flexibility, binding entropy, and target residence time. Its distinct rotatable bond profile makes it a valuable comparator in structure–kinetic relationship (SKR) studies aimed at optimizing drug–target complex lifetime.

Analytical Reference Standard for Chromatographic Method Development

The compound's ≥98% certified purity , combined with its distinct UV chromophore (the diphenyl ether and trifluoromethyl-substituted aromatic system) and HPLC-compatible LogP, supports its utility as a retention time marker or system suitability standard in reversed-phase HPLC method development for phenylcarbamate compound libraries.

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